

# An In-depth Technical Guide to Piperilate: Molecular Structure, Properties, and Anticholinergic Activity

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## Compound of Interest

Compound Name: Piperilate

Cat. No.: B1221453

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This technical guide provides a comprehensive overview of **Piperilate**, a muscarinic acetylcholine receptor antagonist. The document details its molecular structure, physicochemical properties, and established pharmacological activities, with a focus on its anticholinergic effects. Detailed experimental methodologies from key studies are provided to facilitate reproducibility and further investigation.

## Molecular Structure and Identification

**Piperilate**, also known as Pipethanate, is chemically identified as 2-piperidin-1-ylethyl 2-hydroxy-2,2-diphenylacetate.[1] Its core structure consists of a diphenylacetic acid backbone esterified with a piperidinoethanol moiety.

Table 1: Chemical and Physical Properties of **Piperilate**

Property	Value	Source
CAS Number	4546-39-8	[1]
Molecular Formula	C <sub>21</sub> H <sub>25</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	339.4 g/mol	[1][2]
IUPAC Name	2-piperidin-1-ylethyl 2-hydroxy-2,2-diphenylacetate	[1]
Synonyms	Pipethanate, 1-Piperidineethanol benzilate, 2-(1-Piperidino)ethyl benzilate	[1]
XLogP3-AA	3.5	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	7	[2]

A hydrochloride salt of **Piperilate** is also available, with the CAS number 4544-15-4 and a molecular weight of 375.9 g/mol .[3][4]

## Pharmacological Activity and Quantitative Data

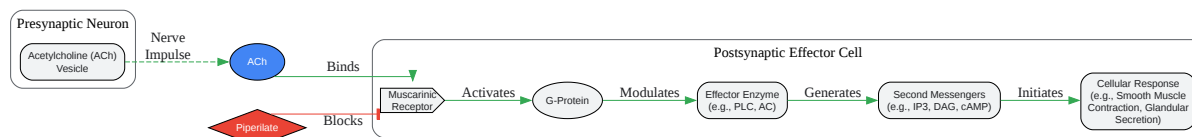
**Piperilate** functions as an anticholinergic agent by competitively blocking muscarinic acetylcholine receptors. This antagonism of the parasympathetic nervous system leads to a variety of physiological effects.

Table 2: In Vivo Pharmacological Effects of **Piperilate**

Experimental Model	Parameter	Dosage and Administration	Observed Effect	Source
Male albino mice (18-22 g)	Antagonism of oxotremorine-induced salivation	11.33 mg/kg (EC50), intraperitoneal injection	Inhibition of salivation	[5]
Male albino mice (18-22 g)	Antagonism of oxotremorine-induced tremor	29.42 mg/kg (EC50), intraperitoneal injection	Inhibition of tremors	[5]
Male albino mice (18-22 g)	Efficacy in organophosphate poisoning	30 mg/kg, intraperitoneal injection	Rescue from poisoning	[5]
Rabbit	Blood Pressure	1 mg/kg, intravenous	Hypotension	[5]
Rabbit	Respiration and Heart Rate	3 mg/kg, intravenous	Decreased respiration and heart rate	[5]
Isolated rabbit auricle	Adrenaline-induced constriction	Not specified	Blockade of constriction	[5]

## Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors

The primary mechanism of action of **Piperilate** is the competitive antagonism of acetylcholine at muscarinic receptors. In the parasympathetic nervous system, acetylcholine is released from postganglionic neurons and binds to muscarinic receptors on target organs to elicit a response. By blocking these receptors, **Piperilate** inhibits the "rest-and-digest" functions of the parasympathetic nervous system.



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Figure 1. Mechanism of action of **Piperilate** as a muscarinic antagonist.

## Experimental Protocols

The following are descriptions of the methodologies used in key in vivo studies of **Piperilate**.

### Antagonism of Oxotremorine-Induced Salivation and Tremor in Mice

- Objective: To determine the anticholinergic activity of **Piperilate** by assessing its ability to counteract the effects of the muscarinic agonist oxotremorine.
- Animal Model: Male albino mice weighing 18-22 grams.
- Methodology:
  - A single dose of **Piperilate** was administered via intraperitoneal injection.
  - Following the administration of **Piperilate**, mice were challenged with oxotremorine to induce salivation and tremors.
  - The degree of salivation and tremor was observed and quantified.
  - The effective dose 50 (EC50), the concentration of **Piperilate** that produces 50% of the maximal inhibitory effect, was calculated for both the antagonism of salivation and tremor.

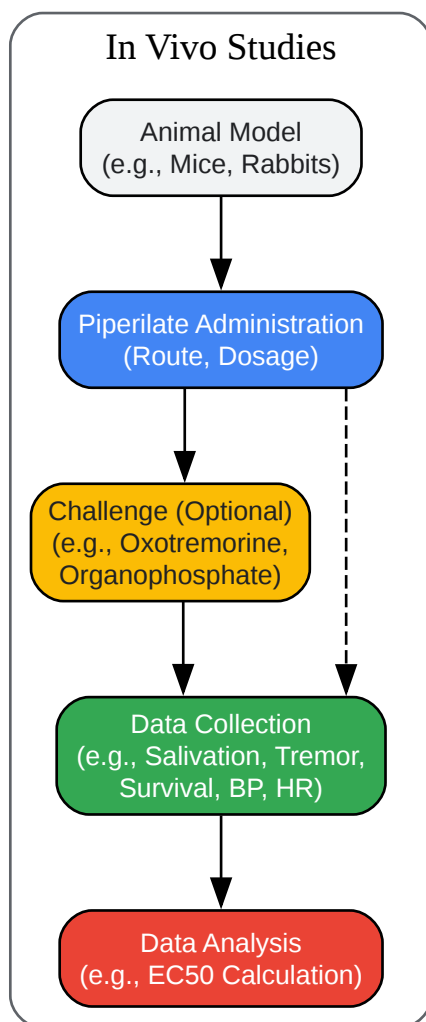
- Results: The study determined the EC50 values for the antagonism of oxotremorine-induced salivation and tremor to be 11.33 mg/kg and 29.42 mg/kg, respectively.[\[5\]](#)

## Efficacy in Organophosphate Poisoning in Mice

- Objective: To evaluate the potential of **Piperilate** as a therapeutic agent for organophosphate poisoning.
- Animal Model: Male albino mice.
- Methodology:
  - Mice were exposed to a lethal dose of an organophosphate compound.
  - A single dose of **Piperilate** (30 mg/kg) was administered via intraperitoneal injection as a rescue treatment.
  - The survival rate of the mice was monitored.
- Results: **Piperilate** demonstrated efficacy in rescuing mice from organophosphate poisoning.[\[5\]](#)

## Cardiovascular Effects in Rabbits

- Objective: To investigate the effects of **Piperilate** on the cardiovascular system.
- Animal Model: Rabbits.
- Methodology:
  - For blood pressure measurement, **Piperilate** (1 mg/kg) was administered intravenously, and arterial blood pressure was monitored.
  - For respiration and heart rate assessment, **Piperilate** (3 mg/kg) was administered intravenously, and respiratory rate and heart rate were recorded.
- Results: **Piperilate** caused hypotension at a dose of 1 mg/kg and a decrease in both respiration and heart rate at a dose of 3 mg/kg.[\[5\]](#)



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Figure 2. Generalized workflow for in vivo pharmacological studies of **Piperilate**.

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